molecular formula C23H25BrN4O2S B2460811 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 1189926-10-0

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2460811
CAS No.: 1189926-10-0
M. Wt: 501.44
InChI Key: LVXFJWLVIKNKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic triazaspirodeca-dienyl acetamide derivative featuring a 4-bromophenyl group, a methyl-substituted triazaspiro system, and a sulfanyl-linked N-(3-methoxyphenyl)acetamide moiety. Its structural complexity arises from the spiro[4.5]decane core, which imposes conformational rigidity, and the presence of bromine and methoxy substituents that influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-8-17(24)9-7-16)22(27-23)31-15-20(29)25-18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFJWLVIKNKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the triazaspiro intermediate: This step involves the cyclization of appropriate precursors to form the triazaspiro ring system.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent.

    Attachment of the methoxyphenylacetamide moiety: This step involves the coupling of the methoxyphenylacetamide group to the triazaspiro intermediate, typically through a nucleophilic substitution reaction.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of the corresponding phenyl derivative.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interactions with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituent Variations on the Aromatic Ring

  • 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide Key Difference: The target compound has a single 3-methoxyphenyl group, whereas this analogue bears 2,4-dimethoxyphenyl. The para-methoxy group in the target compound may improve π-stacking compared to ortho-substituted analogues .
  • 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
    • Key Difference : Replaces the sulfanyl bridge with a sulfonyl group and introduces a dione ring.
    • Impact : Sulfonyl groups are stronger electron-withdrawing moieties, which could reduce nucleophilicity but improve oxidative stability. The dione system may increase hydrogen-bond acceptor capacity, altering target binding .

b. Core Structure Modifications

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Key Difference: Incorporates a benzothiazolyl group and oxa-aza-spiro system. The oxa-aza-spiro core may confer different conformational dynamics compared to the triazaspiro system .
Physicochemical and Bioactive Properties
Compound Name Molecular Weight Key Substituents Structural Features Potential Bioactivity Insights
Target Compound ~575.5 g/mol* 3-methoxyphenyl, sulfanyl, bromophenyl Spiro[4.5]decane, triazaspiro, acetamide High rigidity may improve target selectivity
N-(2,4-dimethoxyphenyl) analogue 561.5 g/mol 2,4-dimethoxyphenyl Dimethoxy enhances solubility Possible reduced metabolic stability
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 442.3 g/mol Sulfonyl, dione Sulfonyl (EWG), dione (H-bond acceptor) Improved oxidative stability
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ~450–500 g/mol* Benzothiazolyl, dimethylaminophenyl Oxa-aza-spiro, benzothiazolyl Enhanced π-π interactions

*Calculated based on analogous structures in evidence.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and diverse functional groups. Its potential biological activities are of significant interest in medicinal chemistry, particularly for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H27BrN4OS
  • Molecular Weight : 499.47 g/mol
  • Key Features :
    • Spirocyclic structure with multiple nitrogen atoms.
    • Presence of a brominated phenyl group and an acetamide moiety.
    • Sulfanyl group contributing to its reactivity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets.

Potential Biological Activities

  • Anticancer Activity :
    • Compounds with similar structures have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines.
    • The presence of the bromophenyl group may enhance the compound's ability to interact with specific cancer-related proteins.
  • Antimicrobial Properties :
    • Some derivatives of triazaspiro compounds have demonstrated antimicrobial activities against a range of pathogens.
    • The unique spirocyclic structure may contribute to enhanced binding affinity to microbial targets.
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

While the precise mechanism of action for this specific compound remains largely unexplored, it is believed to interact with key molecular targets such as enzymes or receptors involved in critical biological pathways. The spirocyclic structure may facilitate unique interactions that modulate the activity of these targets.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamideC23H24BrClN4O2SContains chloro and methoxy groupsAntitumor
8-Methyl-1,4-diazabicyclo[3.3.0]octaneC12H14N2Bicyclic structureAntimicrobial
N-(4-bromophenyl)-N'-(2-fluorophenyl)ureaC15H14BrFN3OUrea linkageAntitumor

Case Studies and Research Findings

Research findings from various studies indicate the potential therapeutic applications of this compound:

  • Antitumor Studies :
    • A study evaluated the efficacy of similar compounds in inhibiting tumor growth in breast cancer models, showing significant reductions in tumor size when treated with brominated derivatives .
  • Neuroprotective Research :
    • Investigations into neuroprotective effects highlighted that related compounds could reduce oxidative stress markers in neuronal cultures .
  • Antimicrobial Testing :
    • Compounds with similar spirocyclic structures were tested against bacterial strains, yielding promising results in terms of inhibition zones and minimum inhibitory concentrations (MICs) .

Q & A

Basic Research: How can experimental design methods optimize the synthesis of this spiro-triazaspiro compound?

Methodological Answer :
Statistical Design of Experiments (DoE) is critical for optimizing multi-step syntheses involving complex heterocycles. For example, reaction parameters (e.g., temperature, solvent polarity, catalyst loading) can be systematically varied using factorial designs to identify interactions affecting yield and purity. Central Composite Designs (CCD) are particularly effective for non-linear optimization, enabling researchers to model reaction outcomes with minimal experimental runs . Quantum chemical calculations (e.g., density functional theory) can predict transition states and guide selection of optimal conditions, reducing trial-and-error approaches .

Basic Research: What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer :
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, 2D-COSY/HMBC) are essential for confirming the spirocyclic core and sulfanyl-acetamide substituents. For example:

  • ¹³C NMR : Distinct signals for the spiro carbon (δ ~80–90 ppm) and the acetamide carbonyl (δ ~165–170 ppm).
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazaspiro system, particularly the spatial arrangement of the 4-bromophenyl and methoxyphenyl groups .

Advanced Research: How can computational tools streamline reaction pathway design for derivatives of this compound?

Methodological Answer :
Reaction path search algorithms (e.g., AFIR or GRRM) combined with quantum mechanics/molecular mechanics (QM/MM) simulations can map energetically feasible pathways for derivatization. For instance, modifying the 4-bromophenyl group to introduce electron-withdrawing substituents requires evaluating transition-state barriers for nucleophilic aromatic substitution. Machine learning models trained on spirocyclic reaction databases can predict regioselectivity and side-product formation .

Advanced Research: What strategies are effective for assessing the biological activity of this compound?

Methodological Answer :
High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition or GPCR binding) should be paired with cheminformatics to prioritize analogs. For example:

  • Dose-response curves : Determine IC₅₀ values using fluorogenic substrates in enzyme inhibition assays.
  • Molecular docking : Simulate interactions with active sites (e.g., ATP-binding pockets) to rationalize structure-activity relationships (SAR) .

Advanced Research: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer :
Discrepancies between predicted and observed NMR/IR spectra often arise from dynamic effects (e.g., rotamers in the acetamide moiety). Strategies include:

  • Variable-temperature NMR : Identify coalescence points for conformational exchange.
  • DFT-based NMR chemical shift calculations : Compare computed vs. experimental shifts to validate proposed structures .

Advanced Research: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :
Forced degradation studies (e.g., 0.1 M HCl/NaOH, 40–80°C) monitored via HPLC-MS quantify degradation products. Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies hydrolytic cleavage points (e.g., the sulfanyl linkage). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer :
Use Hansen solubility parameters (HSPs) to screen co-solvents (e.g., PEG-400/Cremophor EL mixtures). Solid dispersion techniques (e.g., spray-drying with HPMC-AS) enhance bioavailability by stabilizing amorphous phases. In vitro permeability assays (Caco-2 monolayers) guide prodrug design for improved absorption .

Advanced Research: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer :
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to target proteins. CRISPR-Cas9 knockout models or siRNA silencing validate target engagement in cellular assays. Time-resolved fluorescence resonance energy transfer (TR-FRET) tracks real-time conformational changes in receptors .

Advanced Research: What engineering challenges arise during scale-up, and how are they mitigated?

Methodological Answer :
Continuous flow reactors minimize exothermic risks in large-scale triazaspiro ring formation. Membrane separation technologies (e.g., nanofiltration) purify intermediates while reducing solvent waste. Process Analytical Technology (PAT) tools (e.g., inline FTIR) ensure real-time quality control during acetamide coupling .

Advanced Research: How can environmental impact assessments guide disposal protocols?

Methodological Answer :
Biodegradation studies (OECD 301F) quantify mineralization rates in activated sludge. Ecotoxicity assays (Daphnia magna LC₅₀) inform hazard classification. Computational models (EpiSuite) predict bioaccumulation potential based on logP and persistence in soil/water matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.